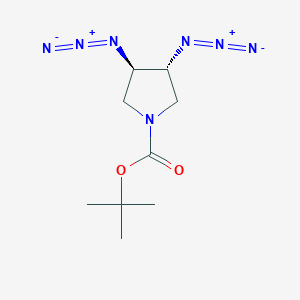
1,2,3-Thiadiazol-4-ylmethanamine hydrochloride
Descripción general
Descripción
1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C3H6ClN3S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is represented by the SMILES stringNCc1csnn1 . The molecular weight is 151.61784 .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of thiadiazole derivatives is in the field of corrosion inhibition. For instance, new thiadiazole derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions, which is crucial for protecting metal surfaces in industrial environments. These studies emphasize the compounds' ability to form protective layers on metal surfaces, thereby preventing corrosive processes (Bentiss et al., 2007; Lebrini et al., 2005).
Anticancer and Antimicrobial Properties
Thiadiazole cores are integral to pharmacology, often serving as scaffolds for developing compounds with notable biological activities. Research has identified several thiadiazole derivatives with potent anticancer and antimicrobial properties, highlighting their potential in drug development and therapeutic applications. For example, specific derivatives have shown high DNA protective ability against oxidative damage and strong antimicrobial activity, showcasing their utility in addressing diseases and infections (Gür et al., 2020; Matysiak, 2015).
Molecular Organization and Drug Design
Research also explores the molecular organization of thiadiazole derivatives within biological systems, such as their interaction with lipid bilayers, influencing drug delivery mechanisms and pharmacokinetics. The molecular dynamics and aggregation behavior of these compounds in lipid environments have been studied, providing insights into their potential bioavailability and therapeutic efficacy (Kluczyk et al., 2016). Moreover, the rational design of novel anticancer drugs based on thiadiazole derivatives emphasizes their versatility in synthesizing targeted, soluble, and bioavailable therapeutic agents (Rashdan et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
thiadiazol-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-3-2-7-6-5-3;/h2H,1,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRABKWJPWQVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Thiadiazol-4-ylmethanamine hydrochloride | |
CAS RN |
1334147-54-4 | |
| Record name | 1,2,3-thiadiazol-4-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)








![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)
